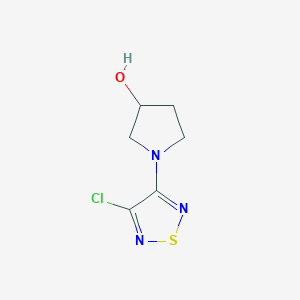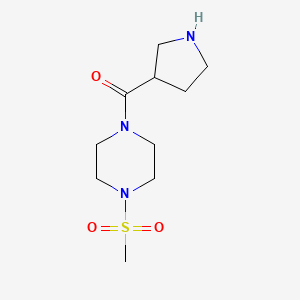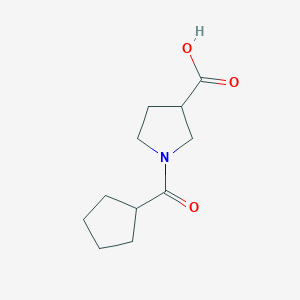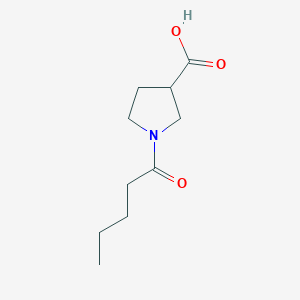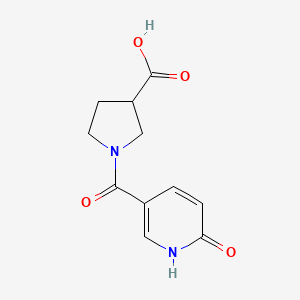![molecular formula C15H24N2O B1468724 (2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine CAS No. 1480397-22-5](/img/structure/B1468724.png)
(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine” is a chemical compound with the molecular formula C15H24N2O . It has a molecular weight of 248.37 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxy-N-[(4-phenyl-4-piperidinyl)methyl]ethanamine . The InChI code is 1S/C15H24N2O/c1-18-12-11-17-13-15(7-9-16-10-8-15)14-5-3-2-4-6-14/h2-6,16-17H,7-13H2,1H3 .
Applications De Recherche Scientifique
Palladium(II) and Platinum(II) Complexes for Potential Anticancer Applications
A study by Ghani and Mansour (2011) elaborated on the synthesis of palladium(II) and platinum(II) complexes containing benzimidazole ligands, which are potential anticancer compounds. The structures of these complexes were elucidated using a variety of physico-chemical techniques, and their antibacterial and cytotoxic activities were evaluated against several cancer cell lines, showing comparable activity to cis-platin (Ghani & Mansour, 2011).
Manganese(II) Complexes with Enhanced Solubility
Wu et al. (2004) synthesized and characterized manganese(II) complexes of 2-aminomethylpyridine-derived ligands bearing a methoxyalkyl arm, demonstrating the structures and magnetism of these complexes. This study presents a significant step towards understanding the coordination chemistry of manganese(II) with ligands possessing methoxyalkyl arms (Wu et al., 2004).
Reaction Studies Involving Methoxyethyl and Related Amines
Various studies have focused on reactions involving methoxyethyl and related amines, exploring their reactivity and potential applications. For instance, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines led to a novel class of cyclic phosphonic analogues, offering insights into the chemistry of these compounds and their potential uses (Elż & Slawomir, 1999).
Antidepressant-like Effects of Neurokinin Receptor Antagonists
Research by Dableh et al. (2005) investigated the antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in rats, exploring the potential therapeutic applications of these compounds in treating depression. This study highlights the broader pharmacological potential of similar amine structures (Dableh et al., 2005).
Propriétés
IUPAC Name |
2-methoxy-N-[(4-phenylpiperidin-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-18-12-11-17-13-15(7-9-16-10-8-15)14-5-3-2-4-6-14/h2-6,16-17H,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIVVZLGSOGGFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1(CCNCC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

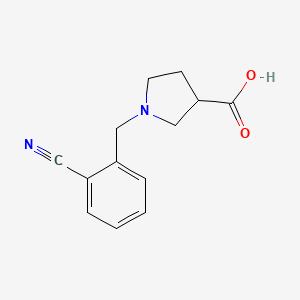



![2-(Pyrrolidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1468649.png)

